molecular formula C23H31NO7 B14159916 (-)-17-Allylmorphinan-3-ol tartrate CAS No. 6814-59-1

(-)-17-Allylmorphinan-3-ol tartrate

Cat. No.: B14159916
CAS No.: 6814-59-1
M. Wt: 433.5 g/mol
InChI Key: FWMLYVACGDQRFU-UHFFFAOYSA-N
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Description

(-)-17-Allylmorphinan-3-ol tartrate is a chemical compound that belongs to the morphinan class of alkaloids

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (-)-17-Allylmorphinan-3-ol tartrate typically involves multiple steps, starting from simpler precursor molecules. The process often includes the formation of the morphinan skeleton, followed by the introduction of the allyl group and the hydroxyl group at specific positions. The final step involves the formation of the tartrate salt to enhance the compound’s stability and solubility.

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of advanced techniques such as chromatography for purification and crystallization for obtaining the final product in its desired form.

Chemical Reactions Analysis

Types of Reactions

(-)-17-Allylmorphinan-3-ol tartrate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to form different morphinan derivatives.

    Substitution: The allyl group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various catalysts for substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce different morphinan derivatives with varying pharmacological properties.

Scientific Research Applications

Chemistry

In chemistry, (-)-17-Allylmorphinan-3-ol tartrate is used as a precursor for synthesizing other complex molecules

Biology

In biological research, this compound is studied for its interactions with biological molecules and its potential effects on cellular processes. It serves as a model compound for understanding the behavior of morphinan derivatives in biological systems.

Medicine

In medicine, this compound is investigated for its potential therapeutic properties. It may have applications in pain management, addiction treatment, and other medical conditions due to its interaction with opioid receptors.

Industry

In the industrial sector, this compound is used in the development of new pharmaceuticals and other chemical products. Its unique properties make it a valuable component in various industrial processes.

Mechanism of Action

The mechanism of action of (-)-17-Allylmorphinan-3-ol tartrate involves its interaction with specific molecular targets, such as opioid receptors in the central nervous system. By binding to these receptors, the compound can modulate pain perception, mood, and other physiological processes. The pathways involved include the activation or inhibition of signaling cascades that regulate cellular responses.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to (-)-17-Allylmorphinan-3-ol tartrate include other morphinan derivatives such as morphine, codeine, and naloxone. These compounds share a similar core structure but differ in their functional groups and pharmacological properties.

Uniqueness

What sets this compound apart from other similar compounds is its specific combination of functional groups, which confer unique chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.

Conclusion

This compound is a complex and versatile compound with significant potential in chemistry, biology, medicine, and industry. Its unique structure and properties make it a valuable subject of study and a useful component in various applications.

Properties

IUPAC Name

2,3-dihydroxybutanedioic acid;17-prop-2-enyl-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-trien-4-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25NO.C4H6O6/c1-2-10-20-11-9-19-8-4-3-5-16(19)18(20)12-14-6-7-15(21)13-17(14)19;5-1(3(7)8)2(6)4(9)10/h2,6-7,13,16,18,21H,1,3-5,8-12H2;1-2,5-6H,(H,7,8)(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWMLYVACGDQRFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1CCC23CCCCC2C1CC4=C3C=C(C=C4)O.C(C(C(=O)O)O)(C(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H31NO7
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30987638
Record name 2,3-Dihydroxybutanedioic acid--17-(prop-2-en-1-yl)morphinan-3-ol (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30987638
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

433.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6814-59-1
Record name Morphinan-3-ol, 17-allyl-, tartrate, (-)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006814591
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,3-Dihydroxybutanedioic acid--17-(prop-2-en-1-yl)morphinan-3-ol (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30987638
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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